3-Methoxy-1-phenylpropan-1-ol
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Overview
Description
3-Methoxy-1-phenylpropan-1-ol is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a fruity odor and is used as an intermediate in the synthesis of various organic compounds . This compound is particularly significant in the production of methoxyphenols, which are utilized in the manufacture of pesticides, pharmaceuticals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-1-phenylpropan-1-ol can be synthesized through several methods:
Alkylation of 1,3-propanediol: This method involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base.
Methoxylation of 3-chloro-1-propanol: Sodium methoxide in methanol is used to methoxylate 3-chloro-1-propanol.
Reaction of 3-bromo-1-propanol with sodium methoxide: This method yields this compound, although the yield is relatively low.
Industrial Production Methods
Industrial production of this compound typically involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base, as this method offers a more efficient and scalable approach .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and methyl iodide (CH3I) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
3-Methoxy-1-phenylpropan-1-ol has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the manufacture of phenolic resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-phenylpropan-1-ol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo oxidation, reduction, and substitution reactions, which allow it to form different biologically active molecules. These reactions enable the compound to interact with enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylamino-1-phenylpropan-1-ol: This compound has a similar structure but contains a methylamino group instead of a methoxy group.
3-Methoxy-1-propanol: This compound is similar but lacks the phenyl group.
Uniqueness
3-Methoxy-1-phenylpropan-1-ol is unique due to its combination of a methoxy group and a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of methoxyphenols and other complex organic molecules.
Properties
IUPAC Name |
3-methoxy-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYNHNPWIIWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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